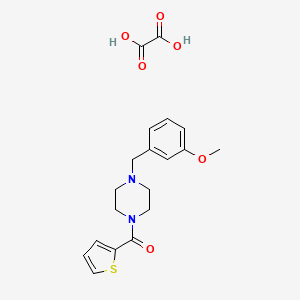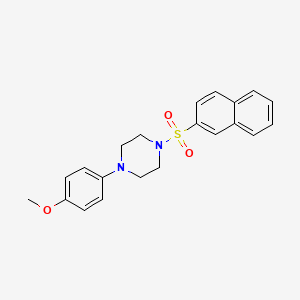
1-(3-methoxybenzyl)-4-(2-thienylcarbonyl)piperazine oxalate
Descripción general
Descripción
1-(3-methoxybenzyl)-4-(2-thienylcarbonyl)piperazine oxalate is a chemical compound that has been of great interest to the scientific community due to its potential use in medicinal chemistry. This compound is a piperazine derivative that has been shown to possess various pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects.
Mecanismo De Acción
The mechanism of action of 1-(3-methoxybenzyl)-4-(2-thienylcarbonyl)piperazine oxalate involves the inhibition of serotonin reuptake and the activation of 5-HT1A receptors. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, anxiety, and other psychiatric symptoms. By inhibiting the reuptake of serotonin, the compound increases the levels of this neurotransmitter in the brain, leading to an improvement in mood and a reduction in anxiety. Additionally, activation of 5-HT1A receptors has been shown to produce anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-(3-methoxybenzyl)-4-(2-thienylcarbonyl)piperazine oxalate has been shown to produce various biochemical and physiological effects. In animal studies, the compound has been shown to increase the levels of serotonin and dopamine in the brain. It has also been shown to decrease the levels of corticosterone, a hormone that is associated with stress and anxiety. Physiologically, the compound has been shown to produce sedative and anxiolytic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3-methoxybenzyl)-4-(2-thienylcarbonyl)piperazine oxalate in lab experiments is its selectivity for serotonin reuptake inhibition and 5-HT1A receptor activation. This makes it a useful tool for studying the role of these targets in psychiatric disorders. However, one limitation of using this compound is its relatively low potency compared to other SSRIs. This may make it less effective in certain experimental paradigms.
Direcciones Futuras
There are several future directions for research on 1-(3-methoxybenzyl)-4-(2-thienylcarbonyl)piperazine oxalate. Firstly, further studies are needed to elucidate the exact mechanism of action of the compound and its effects on different neurotransmitter systems. Secondly, more research is needed to determine the efficacy of the compound in treating various psychiatric disorders in humans. Finally, there is a need for the development of more potent analogs of the compound that may have improved pharmacological properties.
Aplicaciones Científicas De Investigación
1-(3-methoxybenzyl)-4-(2-thienylcarbonyl)piperazine oxalate has been extensively studied for its potential use in the treatment of various psychiatric disorders, including schizophrenia, anxiety, and depression. The compound has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at 5-HT1A receptors. This dual mechanism of action makes it a promising candidate for the development of novel antidepressants and anxiolytics.
Propiedades
IUPAC Name |
[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S.C2H2O4/c1-21-15-5-2-4-14(12-15)13-18-7-9-19(10-8-18)17(20)16-6-3-11-22-16;3-1(4)2(5)6/h2-6,11-12H,7-10,13H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJFQVGUHWABKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CS3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl [6-bromo-2-(4-methoxyphenyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B4014345.png)
![N-(4-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide](/img/structure/B4014350.png)


![1-(3-chlorobenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B4014366.png)
![2,6-dimethoxy-4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B4014386.png)

![6-(1-hydroxy-1-methylethyl)-1-methyl-2-oxabicyclo[3.3.1]nonan-3-one](/img/structure/B4014404.png)

![2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-1,2-diphenylethanone](/img/structure/B4014411.png)
![10-(cyclopropylcarbonyl)-11-(1H-indol-3-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014412.png)
![ethyl 4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-1-piperazinecarboxylate](/img/structure/B4014424.png)
![1-[4-(benzyloxy)phenyl]-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4014431.png)
![benzyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4014435.png)